3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a compound of considerable interest in both academic and industrial research. This compound belongs to the class of triazolopurines and exhibits unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione generally follows a multi-step process involving key intermediates and specific reaction conditions:
Step 1 Preparation of Intermediates: The initial stage involves the preparation of intermediate compounds through controlled reactions, typically using a base-catalyzed condensation of purine derivatives.
Step 2 Triazolo Ring Formation: In the second stage, the formation of the triazolo ring system occurs through cyclization reactions. This step typically requires the use of specific catalysts under thermal conditions.
Step 3 Final Product Formation: The final step entails the functionalization of the intermediate compounds to yield the target compound. This may involve reactions such as alkylation, benzylation, or methylation under optimized conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may employ continuous flow reactors to enhance reaction efficiency and scalability. Optimization of temperature, pressure, and reaction times is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions including:
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Mild heating or UV irradiation
Major Products: Oxidized derivatives with altered functional groups
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Room temperature or ice-cold conditions
Major Products: Reduced forms with enhanced hydrogen content
Substitution
Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Conditions: Varies with the reagent used
Major Products: Substituted analogs with new functional groups
Scientific Research Applications
3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has wide-ranging applications:
Chemistry
Used as a building block in organic synthesis.
Aids in the study of triazolopurine derivatives.
Biology
Employed in biochemical assays to probe enzyme activities.
Medicine
Investigated for its potential therapeutic effects on neurological and cardiovascular disorders.
Industry
Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
This compound exerts its effects through specific molecular interactions:
Molecular Targets
Enzyme inhibition: Binds to enzyme active sites, modulating their activity.
Receptor binding: Interacts with cellular receptors, influencing signal transduction pathways.
Pathways Involved
Involvement in apoptosis regulation.
Modulation of oxidative stress responses.
Comparison with Similar Compounds
Compared to other triazolopurine derivatives, 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione showcases unique attributes:
Similar Compounds
3-[4-(benzyloxy)phenyl]-5-methyl-5H-[1,2,4]triazolo[3,4-h]purine-6-one
5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
The specific functionalization at the 9-propyl and 3-[4-(benzyloxy)phenyl] positions grants it distinct physical and chemical characteristics, enhancing its utility in various scientific domains.
There you have it—a deep dive into the realm of this compound! Let's talk more about this or anything else that strikes your fancy.
Properties
IUPAC Name |
1,3-dimethyl-8-(4-phenylmethoxyphenyl)-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-4-14-29-19-21(27(2)24(32)28(3)22(19)31)30-20(25-26-23(29)30)17-10-12-18(13-11-17)33-15-16-8-6-5-7-9-16/h5-13H,4,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDGYXFTUNQZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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